3-(4-Methylphenyl)isoxazole-5-carboxylic acid
Overview
Description
3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Scientific Research Applications
3-(4-Methylphenyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been shown to have antipromastigote activity , indicating potential targets could be enzymes or proteins involved in the life cycle of parasites.
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Given the antipromastigote activity of similar compounds , it’s likely that the compound affects pathways related to the growth and reproduction of parasites.
Result of Action
The antipromastigote activity of similar compounds suggests that the compound may inhibit the growth and reproduction of parasites, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions often depends on the specific functional groups present in the isoxazole compound
Cellular Effects
Isoxazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid on these cellular processes have not been reported.
Molecular Mechanism
Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on other isoxazoles suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Isoxazoles can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Isoxazoles can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . Another approach involves the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
3-(4-Methylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISGBCCUGZEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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